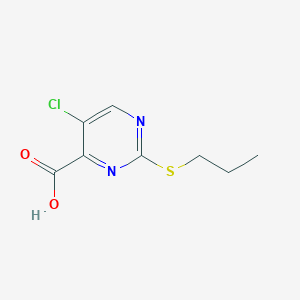
5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid: is an organic compound with the molecular formula C8H9ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5-position, a propylsulfanyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Chlorination: The pyrimidine derivative is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated pyrimidine is then reacted with propylthiol in the presence of a base like sodium hydride or potassium carbonate to introduce the propylsulfanyl group at the 2-position.
Carboxylation: Finally, the compound is carboxylated at the 4-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial chlorinating agents.
Continuous Thioether Formation: Continuous flow reactors are used for the thioether formation step to ensure high yield and purity.
Automated Carboxylation: Automated systems for carboxylation to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 5-Chloro-2-(propylsulfinyl)pyrimidine-4-carboxylic acid, 5-Chloro-2-(propylsulfonyl)pyrimidine-4-carboxylic acid.
Reduction: 5-Chloro-2-(propylsulfanyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new drugs for treating various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for detecting specific biomolecules.
Industry:
Material Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific application and target.
相似化合物的比较
- 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- 5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid
- 5-Chloro-2-(butylsulfanyl)pyrimidine-4-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfur atom. This affects the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length, influencing their behavior in chemical reactions.
- Applications: While all these compounds may have similar applications, the specific properties of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid make it unique for certain uses, such as its potential higher solubility in organic solvents compared to its shorter-chain analogs.
属性
分子式 |
C8H9ClN2O2S |
|---|---|
分子量 |
232.69 g/mol |
IUPAC 名称 |
5-chloro-2-propylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-3-14-8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) |
InChI 键 |
ASIUSORZKWXQHW-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=C(C(=N1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


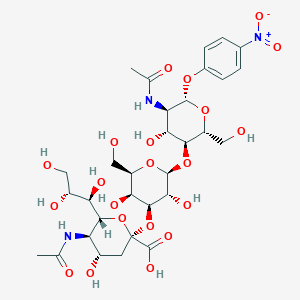
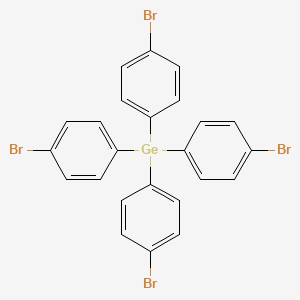
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
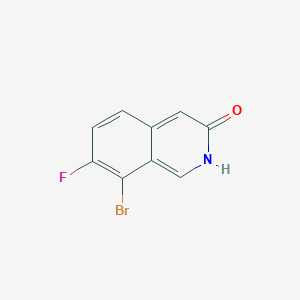
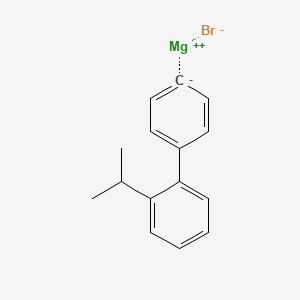
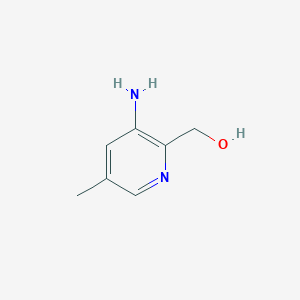
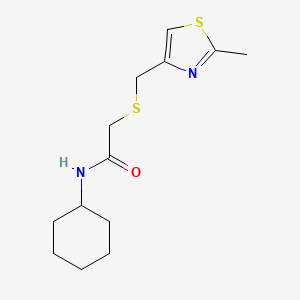
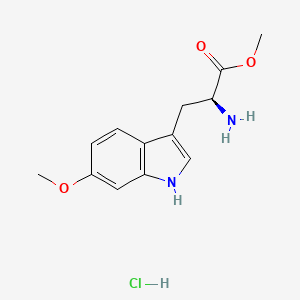
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
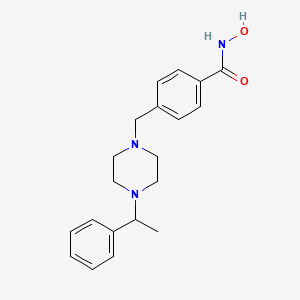
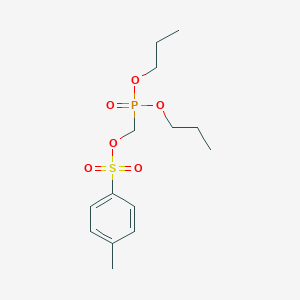
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
